molecular formula C26H24N2O4 B2528390 3-(3,4-dimethylbenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide CAS No. 887888-05-3

3-(3,4-dimethylbenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2528390
CAS No.: 887888-05-3
M. Wt: 428.488
InChI Key: DZAIBPKWPTUSIJ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylbenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is a benzofuran-2-carboxamide derivative characterized by a benzofuran core substituted with a 3,4-dimethylbenzamido group at the 3-position and an N-(4-ethoxyphenyl)carboxamide moiety. The compound’s structure combines lipophilic (3,4-dimethylbenzamido) and polar (4-ethoxyphenyl) substituents, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

3-[(3,4-dimethylbenzoyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-4-31-20-13-11-19(12-14-20)27-26(30)24-23(21-7-5-6-8-22(21)32-24)28-25(29)18-10-9-16(2)17(3)15-18/h5-15H,4H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAIBPKWPTUSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,4-dimethylbenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound characterized by a complex structure that includes a benzofuran core and various functional groups. This compound has gained attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

  • Molecular Formula : C26H24N2O4
  • Molecular Weight : 428.49 g/mol
  • IUPAC Name : 3-[(3,4-dimethylbenzoyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide

The structural uniqueness of this compound arises from the combination of the 3,4-dimethylbenzamido and 4-ethoxyphenyl groups attached to the benzofuran backbone, which may influence its biological activity significantly.

Biological Activities

Research indicates that 3-(3,4-dimethylbenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide exhibits several notable biological activities:

  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in breast and colon cancer models.
  • Antimicrobial Effects : It has demonstrated activity against various bacterial strains, indicating potential use as an antimicrobial agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Interaction : The compound might interact with cellular receptors that modulate various signaling pathways related to inflammation and cell growth.
  • Gene Expression Modulation : It could affect the expression of genes involved in apoptosis and cellular stress responses.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles. The following table summarizes some related compounds and their reported activities:

Compound NameStructural FeaturesBiological Activity
3-(3,4-Dimethylbenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamideSimilar benzofuran core; different phenyl substitutionAnti-inflammatory, analgesic
N-(1,1-Dimethylpropynyl) benzamideContains a benzamide structure; lacks benzofuran coreAntidopaminergic properties
N-[[(Dialkylamino)ethoxy]benzyl]benzamideModified benzamide structure; different side chainsGastrointestinal prokinetic activity

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of 3-(3,4-dimethylbenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide:

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound can significantly reduce the viability of certain cancer cell lines when administered at specific concentrations.
  • Animal Models : In vivo studies using animal models have shown promising results in reducing tumor size and inflammatory markers, suggesting its potential therapeutic applications.
  • Mechanistic Studies : Research has focused on elucidating the precise molecular targets of this compound. For instance, studies have indicated that it may inhibit NF-kB signaling pathways, which are critical in inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Properties/Data
Target Compound : 3-(3,4-Dimethylbenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide 3,4-dimethylbenzamido; 4-ethoxyphenyl C₂₆H₂₃N₂O₄ 439.48 Lipophilic substituents (methyl, ethoxy) may enhance membrane permeability .
Analog 1 : N-[(2S)-3-(4-Ethoxyphenyl)-1-...-yl]benzamide (, Compound 6) 4-ethoxyphenyl; benzamide backbone C₂₈H₃₁N₃O₄ 497.57 Ethoxy group improves solubility; stereochemistry may influence target binding .
Analog 2 : 3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide () 3-amino; 4-methylphenyl C₁₆H₁₄N₂O₂ 266.30 Amino group enhances polarity; methylphenyl increases metabolic stability .
Analog 3 : 3-(3-Methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide () 3-methoxybenzamido; 4-nitrophenyl C₂₃H₁₇N₃O₆ 431.40 Nitro group (electron-withdrawing) may reduce bioavailability; methoxy improves solubility .
Analog 4 : Abexinostat () Dimethylaminomethyl; hydroxycarbamoylphenoxyethyl C₂₁H₂₄N₄O₄ 396.44 HDAC inhibitor; dimethylaminomethyl group enhances CNS penetration .

Key Differences and Implications

  • Substituent Effects on Solubility: The ethoxy group in the target compound and Analog 1 increases lipophilicity compared to the methoxy group in Analog 3 or the amino group in Analog 2. This may favor passive diffusion across biological membranes but reduce aqueous solubility .
  • Biological Activity: Abexinostat (Analog 4) demonstrates validated biological activity as a histone deacetylase (HDAC) inhibitor, highlighting the pharmacological relevance of benzofuran-2-carboxamide scaffolds when paired with appropriate substituents . Analog 2’s amino group may facilitate hydrogen bonding with biological targets, a feature absent in the target compound’s dimethyl-substituted benzamido group .
  • Synthetic Feasibility :

    • The synthesis of benzofuran-2-carboxamides typically involves coupling reactions between benzofuran carboxylic acid derivatives and amines (e.g., , –79% yields) . Modifications like ethoxy or nitro groups may require tailored protecting-group strategies.

Data Gaps and Research Needs

  • Target Compound: No explicit data on melting point, solubility, or bioactivity are provided in the evidence.
  • Analog 5 : 3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide () lacks physicochemical data but introduces fluorine and biphenyl groups, which are associated with improved metabolic stability and target affinity .

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